3,5-Dibromo-4-chloro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and methoxy groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized by halogenating pyridine derivatives under controlled conditions. Bromination and chlorination reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale halogenation and methoxylation processes. These reactions are conducted in specialized reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxides.
Reduction: Reduction reactions can convert the halogenated pyridine to less halogenated or non-halogenated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. The halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like ammonia (NH3) or amines, and reaction conditions that favor nucleophilic attack.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Less halogenated pyridines
Substitution: Aminopyridines or other substituted pyridines
Scientific Research Applications
3,5-Dibromo-4-chloro-2-methoxypyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dibromo-4-chloro-2-methoxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would vary based on the biological system or chemical reaction .
Comparison with Similar Compounds
3,5-Dibromopyridine: Lacks the chlorine and methoxy groups.
4-Chloro-2-methoxypyridine: Lacks the bromine atoms.
2-Methoxypyridine: Lacks both halogens.
Uniqueness: 3,5-Dibromo-4-chloro-2-methoxypyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and applications compared to its similar counterparts.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3,5-dibromo-4-chloro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCVDWUQJQGZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.